molecular formula C16H15N3O4 B15040101 2-methoxy-4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate

2-methoxy-4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate

Cat. No.: B15040101
M. Wt: 313.31 g/mol
InChI Key: FNAOGSPJZUDISV-VCHYOVAHSA-N
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Description

2-METHOXY-4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE is a complex organic compound with the molecular formula C17H17NO4. This compound is known for its unique structure, which includes a methoxy group, a pyridinyl group, and a formamido-imino moiety. It is used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

The synthesis of 2-METHOXY-4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE typically involves multiple steps. One common method includes the reaction of vanillin with p-anisidine in the presence of a solvent like water, followed by further reactions to introduce the pyridinyl and formamido-imino groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the imino group.

    Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-METHOXY-4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-METHOXY-4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE include:

The uniqueness of 2-METHOXY-4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] acetate

InChI

InChI=1S/C16H15N3O4/c1-11(20)23-14-7-6-12(9-15(14)22-2)10-18-19-16(21)13-5-3-4-8-17-13/h3-10H,1-2H3,(H,19,21)/b18-10+

InChI Key

FNAOGSPJZUDISV-VCHYOVAHSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=N2)OC

Origin of Product

United States

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